molecular formula C8H6Br2O2 B031679 3,5-Dibromophenylacetic acid CAS No. 188347-49-1

3,5-Dibromophenylacetic acid

Cat. No.: B031679
CAS No.: 188347-49-1
M. Wt: 293.94 g/mol
InChI Key: NTQNLWCPZSORSR-UHFFFAOYSA-N
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Description

[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3,4-Dihydroxytetrahydro-2-Furanyl]Methyl Sulfamate is a complex organic compound known for its significant biological and chemical properties This compound is a derivative of adenosine, where the hydroxyl group at the 5’ position is replaced by a sulfamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3,4-Dihydroxytetrahydro-2-Furanyl]Methyl Sulfamate typically involves the following steps:

    Starting Material: The synthesis begins with adenosine, a naturally occurring nucleoside.

    Protection of Hydroxyl Groups: The hydroxyl groups of adenosine are protected using suitable protecting groups to prevent unwanted reactions.

    Sulfamation: The protected adenosine is then reacted with sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamate group.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of adenosine are subjected to the same protection, sulfamation, and deprotection steps.

    Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.

    Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3,4-Dihydroxytetrahydro-2-Furanyl]Methyl Sulfamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives with modified purine or ribose moieties.

    Reduction: Reduced forms with altered sulfamate or purine structures.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3,4-Dihydroxytetrahydro-2-Furanyl]Methyl Sulfamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound is studied for its role in enzyme inhibition. It has shown potential as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes .

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to inhibit carbonic anhydrase makes it a candidate for treating conditions like glaucoma, epilepsy, and certain cancers .

Industry

Industrially, [(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3,4-Dihydroxytetrahydro-2-Furanyl]Methyl Sulfamate is used in the development of pharmaceuticals and agrochemicals. Its derivatives are tested for their efficacy and safety in various applications.

Mechanism of Action

The compound exerts its effects primarily through enzyme inhibition. It binds to the active site of carbonic anhydrase, coordinating with the zinc ion and forming hydrogen bonds with active site residues. This interaction disrupts the enzyme’s activity, leading to its inhibition .

Comparison with Similar Compounds

Similar Compounds

    Adenosine: The parent compound, lacking the sulfamate group.

    5’-O-Sulfamoyl-2-Chloroadenosine: A derivative with a chlorine atom at the 2’ position.

    5’-O-Sulfamoyl-3-Deazaadenosine: A derivative with a modified purine ring.

Uniqueness

[(2r,3s,4r,5r)-5-(6-Amino-9h-Purin-9-Yl)-3,4-Dihydroxytetrahydro-2-Furanyl]Methyl Sulfamate is unique due to its sulfamate group, which imparts distinct chemical and biological properties. This modification enhances its ability to inhibit carbonic anhydrase, making it more potent compared to its analogs .

Properties

IUPAC Name

2-(3,5-dibromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQNLWCPZSORSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415837
Record name 3,5-Dibromophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188347-49-1
Record name 3,5-Dibromobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188347-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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